molecular formula C18H16F5N3O B2673641 2,6-difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide CAS No. 1396757-56-4

2,6-difluoro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide

Cat. No. B2673641
CAS RN: 1396757-56-4
M. Wt: 385.338
InChI Key: MBYOMDRSGIZFJS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic compound . Its IUPAC name is 2,6-difluoro-N-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methylphenyl]carbamoyl]benzamide . It has a molecular weight of 456.286706 g/mol and a molecular formula of C18H12F8N2O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a tetrahydroquinazolin group, and several fluorine atoms . The canonical SMILES representation is CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)NC(=O)C2=C(C=CC=C2F)F .


Physical And Chemical Properties Analysis

This compound has a density of 1.541g/cm³ . It has 11 H-Bond acceptors and 3 H-Bond donors .

Scientific Research Applications

Boronic Acid Derivatives and Carbon-Carbon Coupling Reactions

Fluorine-Containing Compounds in Medicine

Amide Local Anesthetics and Cancer Treatment

Antifungal and Antibacterial Activities

Computational Studies and Molecular Properties

properties

IUPAC Name

2,6-difluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F5N3O/c19-11-5-3-6-12(20)15(11)17(27)24-9-8-14-25-13-7-2-1-4-10(13)16(26-14)18(21,22)23/h3,5-6H,1-2,4,7-9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYOMDRSGIZFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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